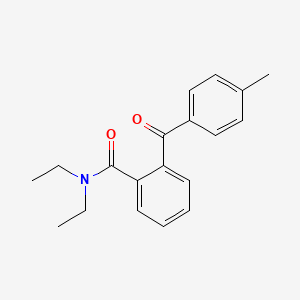

N,N-Diethyl-2-(4-methylbenzoyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

112162-73-9 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(4-methylbenzoyl)benzamide |

InChI |

InChI=1S/C19H21NO2/c1-4-20(5-2)19(22)17-9-7-6-8-16(17)18(21)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 |

InChI Key |

LIOJRSOOSFPEQA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

A prominent method for synthesizing the target compound involves the direct acylation of an N,N-diethylbenzamide precursor at the ortho position, facilitated by a palladium catalyst. This approach leverages the amide itself as a directing group to achieve high regioselectivity.

A successful strategy for the ortho-acylation of tertiary benzamides utilizes arylglyoxylic acids as the acyl source in a palladium-catalyzed decarboxylative coupling reaction. nih.govacs.org In this process, N,N-diethylbenzamide reacts with an α-oxocarboxylic acid in the presence of a palladium catalyst, such as Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), and an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.gov

The synthesis of N,N-Diethyl-2-(4-methylbenzoyl)benzamide (3e) was achieved with a 74% yield by reacting N,N-diethylbenzamide with 2-(p-tolyl)-2-oxoacetic acid under these conditions. nih.gov The reaction demonstrates broad applicability, affording ortho-acylated tertiary benzamides in good to excellent yields. nih.govacs.org

| Entry | Arylglyoxylic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Oxo-2-phenylacetic acid | N,N-Diethyl-2-benzoylbenzamide (3a) | 81 |

| 2 | 2-(o-tolyl)-2-oxoacetic acid | N,N-Diethyl-2-(2-methylbenzoyl)benzamide (3b) | 71 |

| 3 | 2-(p-tolyl)-2-oxoacetic acid | This compound (3e) | 74 |

| 4 | 2-(4-(Trifluoromethoxy)phenyl)-2-oxoacetic acid | N,N-Diethyl-2-(4-(trifluoromethoxy)benzoyl)benzamide (3f) | 81 |

Mechanistic studies support a Pd(II)/Pd(III) catalytic cycle for this transformation. nih.govnih.gov The proposed cycle begins with the coordination of the palladium catalyst to the tertiary benzamide (B126), leading to palladium insertion into the ortho C–H bond. nih.govacs.org This step is distinct from other pathways where palladium insertion occurs into the N–C(O) amide bond. nih.gov The resulting palladacycle then undergoes a reaction sequence that involves the arylglyoxylic acid. Mechanistic experiments suggest that the process involves a nucleophilic attack by an acyl radical, generated from the decarboxylation of the α-oxocarboxylic acid, rather than by the arylglyoxylate anion itself. nih.govnih.gov While experimental data points towards the amide nitrogen having a tendency for weak coordination with palladium, density functional theory (DFT) calculations have suggested that coordination of the amide oxygen to palladium is also possible. nih.gov

The general steps of the catalytic cycle for palladium-catalyzed coupling reactions typically involve oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com In this specific decarboxylative acylation, the cycle is initiated by the C-H activation step. The oxidant is crucial for regenerating the active palladium catalyst and facilitating the decarboxylation process. youtube.comyoutube.com

The regioselectivity of this palladium-catalyzed acylation is a key feature. For substrates like meta-substituted tertiary benzamides, the acylation occurs exclusively at the sterically less hindered ortho position, demonstrating excellent regiocontrol. acs.org For example, a meta-substituted N,N-diethylbenzamide yields only the sterically unhindered regioisomeric product. acs.org

The reaction exhibits a broad substrate scope. Various tertiary benzamides, including those with electron-donating and electron-withdrawing groups at the meta- or para-positions, are viable substrates, producing the corresponding ortho-acylated products in high yields (68-87%). acs.org Even more complex aromatic systems like 2-naphthamide (B1196476) can be regioselectively ortho-acylated. acs.org However, attempts to use tertiary benzamides with certain N,N-dialkyl groups (alicyclic or cyclic) were unsuccessful, as these substrates tended to undergo N–C(O) bond activation instead of the desired ortho C–H palladation. nih.govacs.org

Directed Ortho-Metalation (DoM) Strategies for Benzamide Synthesis

Directed ortho-metalation (DoM) is a powerful and widely used synthetic transformation for the regiocontrolled functionalization of aromatic compounds. nih.govwikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org

The N,N-diethylamide functional group is one of the most effective and widely employed directing groups in DoM chemistry. nih.govnih.gov Its potency stems from its strong Lewis basicity, which allows for tight coordination with the Lewis acidic lithium cation of the alkyllithium base (e.g., n-butyllithium or sec-butyllithium). nih.govwikipedia.org This interaction creates a complex that brings the base into close proximity to the ortho-proton, facilitating its removal and the formation of a stabilized ortho-lithiated intermediate. wikipedia.orgbaranlab.org This process is highly regioselective, targeting only the ortho position, unlike classical electrophilic aromatic substitution which often yields a mixture of ortho and para products. wikipedia.org The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can further enhance the reactivity by breaking up organolithium aggregates and increasing the basicity of the reagent. baranlab.orgresearchgate.net

Once the ortho-lithiated benzamide intermediate is formed, it behaves as a potent nucleophile and can be quenched with a wide array of electrophiles. baranlab.orguwindsor.ca This allows for the introduction of various functional groups specifically at the ortho position. To synthesize this compound via this route, the ortho-lithiated N,N-diethylbenzamide would be reacted with a suitable 4-methylbenzoyl electrophile, such as 4-methylbenzoyl chloride or 4-methylbenzaldehyde (B123495) (which would require a subsequent oxidation step).

The versatility of the DoM strategy is highlighted by the broad range of electrophiles that can be successfully employed.

| Electrophile Class | Specific Electrophile | Functional Group Introduced |

|---|---|---|

| Carbonyl Compounds | Aldehydes/Ketones | α-Hydroxyalkyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Alkylating Agents | Alkyl Halides (e.g., EtI) | Alkyl |

| Silylating Agents | Trimethylsilyl chloride (TMSCl) | Silyl |

| Halogenating Agents | Br₂, I₂ | Halogen (Br, I) |

| Amide Equivalents | N,N-Dimethylformamide (DMF) | Aldehyde |

Applications in the Preparation of Substituted Aromatic Systems

The N,N-diethylamide functional group, as present in this compound, serves as a powerful tool in synthetic organic chemistry for the regioselective preparation of functionalized aromatic compounds. One of the most significant applications is its use as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. nih.gov The strong Lewis basicity of the tertiary amide allows for effective coordination to a Lewis acidic alkyllithium base, facilitating the deprotonation of the proximal ortho-position on the aromatic ring. nih.govresearchgate.net This strategy provides a reliable method for introducing a wide array of electrophiles at a specific position, leading to the synthesis of highly substituted aromatic systems that might be challenging to prepare through classical electrophilic aromatic substitution methods.

The general process of a DoM reaction involving an N,N-diethylbenzamide is depicted below:

Directed ortho-Lithiation: The N,N-diethylbenzamide substrate is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126), at low temperatures. The amide group directs the base to abstract a proton from the adjacent ortho position.

Quenching with an Electrophile: The resulting ortho-lithiated species is a potent nucleophile and can react with a variety of electrophiles to introduce a new substituent at the ortho position.

This methodology has been extensively utilized to create complex aromatic structures, including those found in natural products and pharmaceutical agents. nih.gov The reliability and high regioselectivity of the DoM reaction make N,N-diethylbenzamides valuable intermediates in multi-step syntheses. researchgate.net

Mitsunobu Reaction in Benzamide Formation

A significant advancement in the synthesis of N,N-diethylbenzamides, including structures analogous to this compound, involves the application of the Mitsunobu reaction. nih.govtandfonline.com This reaction provides an alternative to traditional methods of amide bond formation, such as the use of acyl chlorides or coupling reagents.

Traditionally, the Mitsunobu reaction is known for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry. organic-chemistry.org However, recent methodologies have extended its application to the formation of benzamides from benzoic acids and amines. nih.govtandfonline.comfigshare.com This represents the first application of the Mitsunobu reaction for the direct construction of benzamides from these starting materials. nih.gov

The general procedure involves the reaction of a benzoic acid with diethylamine (B46881) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.govtandfonline.com

General Reaction Scheme for Mitsunobu Benzamide Synthesis

Photoredox-Catalyzed Approaches Utilizing N-Alkyl Benzamides

Alkene Aminoarylation and Thioamination Reactions

Detailed research findings specifically documenting the alkene aminoarylation and thioamination reactions of this compound are not prevalent in the reviewed literature. These reactions typically involve the addition of an aryl group and an amino or thio group across a double bond, representing a powerful tool for constructing complex molecular architectures. The application of this methodology to specific tertiary benzamides like this compound remains a subject for further investigation.

Cascade Cyclization Pathways for N-Heterocycle Construction

Cascade cyclization reactions are efficient strategies for building complex heterocyclic scaffolds from relatively simple starting materials. These reactions involve a series of intramolecular bond-forming events that occur in a single pot. For benzamide-related structures, these pathways are crucial for synthesizing N-heterocycles.

One notable approach involves the use of N-amidyl radicals, which can trigger a cascade of cyclization, aryl migration, and desulfonylation to rapidly increase molecular complexity. nih.gov For instance, radicals adding to N-(arylsulfonyl)acrylamides can initiate a sequence leading to highly functionalized indolo[2,1-a]isoquinolin-6(5H)-ones. nih.gov This process can form multiple new bonds (C-X, C-C, C-N) in one pot. nih.gov Another strategy employs Brønsted acid-catalyzed carbocyclization cascades, which can feature the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling involving an alkyne and an arene to form fused heterotricycles. rsc.org These methods highlight the potential for constructing diverse N-heterocyclic systems from precursors structurally related to benzamides. rsc.orgresearchgate.net

Other Synthetic Transformations and Methodological Advances

Rhodium-Catalyzed Dehydrogenative/Oxidative Olefination of Tertiary Benzamides

Rhodium-catalyzed C-H activation has emerged as a powerful method for the functionalization of arenes. In the context of tertiary benzamides, this approach allows for the direct olefination of the aromatic ring. This reaction typically involves the chelation-assisted C-H activation at the ortho-position to the amide group, followed by coupling with an alkene.

Tertiary benzamides, such as N,N-diethylbenzamide, have been shown to be excellent substrates for these transformations. lookchem.com The reaction can proceed as an oxidative Heck reaction, where a directing group (the amide) guides the catalyst to a specific C-H bond. Coupling a tertiary benzamide like N,N-diethylbenzamide with highly activated alkenes such as n-butyl acrylate (B77674) can result in the desired product in outstandingly high yield and selectivity. lookchem.com For instance, the reaction of N,N-diethylbenzamide with styrene (B11656) selectively forms the monofunctionalized product. lookchem.com Furthermore, rhoda-electrocatalyzed C-H activation has been developed to accomplish these olefinations in a fully dehydrogenative manner, avoiding the need for stoichiometric chemical oxidants and producing H₂ as the only byproduct. nih.gov This versatile alkenylation is noted for its broad substrate scope. nih.gov

Table 1: Examples of Rhodium-Catalyzed Oxidative Olefination of Benzamides

| Benzamide Substrate | Alkene Partner | Catalyst System | Oxidant | Product Yield |

|---|---|---|---|---|

| N,N-Diethylbenzamide | n-Butyl acrylate | Rhodium complex | Chemical Oxidant | 95% lookchem.com |

| N,N-Diethylbenzamide | Styrene | Rhodium complex | Chemical Oxidant | 60% lookchem.com |

| Electron-poor benzamides | Various alkenes | Rh(III) electrocatalyst | Electricity | Not specified nih.gov |

This table is generated based on data for general benzamide substrates as specific data for this compound was not available.

Conversion of Tertiary Benzamides to Ketones and Aldehydes using Specific Reagents

Tertiary benzamides can be selectively converted into either ketones or aldehydes using specific reagents and reaction conditions.

Conversion to Aldehydes: The direct reduction of tertiary amides to aldehydes can be achieved using specialized reducing agents that prevent over-reduction to the corresponding alcohol. Disiamylborane (Sia₂BH) is one such reagent that can reduce tertiary amides directly to aldehydes. chemistrysteps.com Another highly efficient method involves the use of Schwartz's reagent (Cp₂Zr(H)Cl), which offers short reaction times, high yields, and good chemoselectivity without requiring scrupulously dry conditions. organic-chemistry.org

Conversion to Ketones: The transformation of amides into ketones typically involves the addition of an organometallic reagent. While highly reactive reagents like organolithium or Grignard reagents can lead to the formation of tertiary alcohols as a byproduct, certain strategies can prevent this. youtube.com One of the most effective methods is the Weinreb ketone synthesis, which utilizes N-methoxy-N-methyl amides (Weinreb amides). The intermediate formed after the addition of an organometallic reagent to a Weinreb amide is stabilized by chelation, preventing a second addition and yielding a ketone upon workup. chemistrysteps.com For other amides, the reaction can sometimes be controlled to favor ketone formation, as the intermediate hemiaminal can be more stable than the corresponding hemiacetal from an ester reaction. youtube.com The Beckmann rearrangement of ketoximes, catalyzed by reagents like ferric chloride, also provides a pathway from ketones to amides, which can be conceptually reversed under different synthetic strategies. wjpmr.com

One-Pot Synthetic Procedures for Benzamide Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of benzamide derivatives.

One approach involves the oxidative amidation of aldehydes with amines. An efficient method uses an inexpensive and recyclable copper-metal-organic framework (Cu-MOF) as a heterogeneous catalyst, with N-chlorosuccinimide and tert-butyl hydroperoxide as oxidants. scispace.com This reaction is operationally straightforward and provides secondary amides in good yields under mild conditions. scispace.com

Another strategy involves the reaction of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides under solvent-free conditions, using a nano solid acid catalyst like SBA-Pr-SO₃H, to produce quinazolinone and benzamide derivatives in good to excellent yields. orientjchem.org Similarly, substituted benzimidazoles can be synthesized in a one-pot reaction through the condensation of o-phenylenediamines and aromatic aldehydes using a recyclable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation, which offers shorter reaction times and high yields. ichem.md

Optimization of Reaction Parameters (e.g., Solvent Effects, Molar Ratios, Reaction Time)

The optimization of reaction parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability of a synthetic process. Key parameters include the choice of solvent, the molar ratios of reactants and catalysts, reaction temperature, and reaction time.

In the synthesis of benzamides, various studies have highlighted the impact of these parameters. For example, in the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine, the yield of benzamide was significantly improved by increasing the reaction temperature to 60°C and using at least 5 equivalents of triflic acid. nih.gov With less acid, the product yield dropped considerably. nih.gov

Another study on the decomposition of benzoylthioureas to form benzamides optimized reaction conditions by testing different solvents, temperatures, and catalyst concentrations. researchgate.net It was found that performing the reaction under solvent-free conditions at 110°C with 20 mol% of an iodine-alumina catalyst provided the highest yield of 82%. researchgate.net Increasing the catalyst amount from 10 to 20 mol% significantly increased the yield, while a further increase to 30 mol% had little effect. researchgate.net These examples underscore the importance of systematic optimization to achieve desired synthetic outcomes.

Table 2: Optimization of Reaction Parameters for Benzamide Synthesis

| Reaction | Parameter Varied | Conditions Tested | Optimal Condition | Result (Yield) | Source |

|---|---|---|---|---|---|

| Friedel-Crafts Carboxamidation | Temperature / Acid amount | 25-60°C / 1-10 eq. CF₃SO₃H | 60°C / 5-10 eq. CF₃SO₃H | 56% | nih.gov |

| Decomposition of Benzoylthiourea | Solvent / Catalyst amount | Various solvents / 10-30 mol% | Solvent-free / 20 mol% | 82% | researchgate.net |

This table illustrates the impact of optimizing reaction parameters on the yield of benzamide synthesis in different reaction types.

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N,N-Diethyl-2-(4-methylbenzoyl)benzamide, ¹H and ¹³C NMR would be the primary methods for structural confirmation, supplemented by 2D NMR techniques for unambiguous assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Key expected resonances would include:

Aromatic Protons: A complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the two benzene (B151609) rings. The substitution pattern would lead to specific splitting patterns that could be resolved with a high-field instrument.

Diethylamide Protons (-N(CH₂CH₃)₂): Due to hindered rotation around the amide C-N bond, the two ethyl groups may be non-equivalent. This would result in two separate sets of signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The methylene protons would appear as quartets, and the methyl protons would appear as triplets, likely in the δ 3.0-3.8 ppm and δ 1.0-1.4 ppm regions, respectively.

Methylbenzoyl Proton (-C₆H₄-CH₃): A sharp singlet in the upfield aromatic or benzylic region (around δ 2.4 ppm) corresponding to the three protons of the methyl group on the benzoyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be anticipated for:

Carbonyl Carbons (C=O): Two signals in the highly deshielded region of the spectrum (typically δ 165-200 ppm), one for the amide carbonyl and one for the ketone carbonyl.

Aromatic Carbons: A series of signals in the δ 120-145 ppm range corresponding to the 12 carbons of the two benzene rings. The carbons attached to substituents (the amide, the ketone bridge, and the methyl group) would have distinct chemical shifts.

Diethylamide Carbons (-N(CH₂CH₃)₂): Signals for the methylene carbons (typically δ 40-50 ppm) and the terminal methyl carbons (typically δ 12-15 ppm).

Methylbenzoyl Carbon (-CH₃): A signal in the upfield region (around δ 20-25 ppm) for the methyl carbon.

Utilization of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the ethyl groups (methylene protons coupled to methyl protons) and to trace the couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signal for each protonated carbon atom, such as linking the aromatic proton signals to their corresponding aromatic carbon signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

Electrospray Ionization Time-of-Flight (ESI-TOF) for Accurate Mass Determination

Using ESI-TOF, a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₉H₂₁NO₂), the expected accurate mass of the protonated molecule would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) between the theoretical and measured mass would confirm the elemental composition.

| Compound Formula | Ion Type | Calculated Exact Mass |

| C₁₉H₂₁NO₂ | [M+H]⁺ | 296.16451 |

Fragmentation Pattern Analysis for Molecular Structure Confirmation

In mass spectrometry, the molecule can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure deduced from NMR. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical and formation of a stable acylium ion.

Cleavage at the amide bond , generating fragments corresponding to the diethylamine (B46881) cation or the benzoyl portion of the molecule.

Cleavage at the ketone bridge , separating the two aromatic ring systems. The primary fragments would likely be the p-toluoyl cation (m/z = 119) and the N,N-diethylbenzamide-related fragment.

Analyzing these characteristic fragments would provide strong corroborating evidence for the structure elucidated by NMR spectroscopy.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound.

To fulfill the user's request, one would need access to proprietary research data or newly published studies focusing explicitly on the synthesis and characterization of this compound. While information exists for structurally related compounds, such as 2-Benzoyl-N,N-diethylbenzamide, the strict instruction to focus solely on the title compound prevents the inclusion of data from these analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The molecule's constitution, featuring two aromatic rings, a benzoyl ketone, and a benzamide (B126) functional group, gives rise to characteristic electronic transitions that are observable in the UV-Vis spectrum.

Characterization of Electronic Transitions (n→π, π→π) in Aromatic and Carbonyl Systems

The UV-Vis spectrum of this compound is primarily defined by two types of electronic transitions: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

The aromatic rings (benzoyl and benzamide moieties) and the carbonyl groups (C=O) are the principal chromophores. The π-electrons within the benzene rings and the C=O double bonds are readily excited to higher energy π* orbitals, resulting in intense π→π* absorption bands, typically observed at shorter wavelengths (below 300 nm). The presence of two distinct aromatic systems and carbonyl groups can lead to multiple, often overlapping, high-intensity absorption peaks.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore System | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) |

|---|---|---|---|

| π→π* | Aromatic Rings | 200 - 280 | High (>10,000) |

| π→π* | Carbonyl Groups | ~240 - 280 | Moderate to High (1,000 - 10,000) |

Solution-Phase Conformational and Electronic Structure Studies

In solution, the conformation of this compound is not rigid. The molecule can adopt various spatial orientations due to rotation around the single bonds connecting the two aromatic rings and the amide C-N bond. These conformational changes can influence the electronic structure and, consequently, the UV-Vis spectrum.

UV-Vis spectroscopy serves as a valuable tool for probing these solution-phase dynamics. The polarity of the solvent can significantly impact the electronic transitions. For instance, n→π* transitions typically exhibit a "blue shift" (hypsochromic shift) to shorter wavelengths in polar solvents. This is because the polar solvent molecules stabilize the non-bonding electrons on the oxygen atom, increasing the energy required for excitation. Conversely, π→π* transitions often show a "red shift" (bathochromic shift) to longer wavelengths in polar solvents. By systematically studying these solvatochromic shifts, insights into the molecule's ground-state and excited-state polarity and its conformational preferences in different environments can be gained.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for the isolation and purity verification of synthetically prepared this compound.

Flash Column Chromatography for Isolation of Synthetic Products

Following its synthesis, this compound is typically isolated from the crude reaction mixture using flash column chromatography. This preparative technique is highly effective for separating the target compound from unreacted starting materials, reagents, and by-products.

The procedure generally involves adsorbing the crude product onto a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. A solvent system, or eluent, is then passed through the column under positive pressure. The separation is based on the differential partitioning of the mixture's components between the stationary phase and the mobile phase. For a moderately polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). By gradually increasing the polarity of the eluent (gradient elution), components are selectively eluted from the column, allowing for the collection of the pure product in fractions.

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) |

| Loading Method | Dry loading (adsorbed onto silica) or direct liquid injection |

| Elution | Fractions collected and analyzed by Thin-Layer Chromatography (TLC) |

| Product Isolation | Fractions containing the pure compound are combined and solvent is removed |

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of the isolated this compound. Due to its high resolution and sensitivity, HPLC can detect and quantify even trace-level impurities.

A common approach is reversed-phase HPLC, where the stationary phase is non-polar (e.g., a C18-bonded silica column) and the mobile phase is a polar solvent mixture. The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their hydrophobicity; less polar compounds are retained longer on the column. A UV detector is typically used for analysis, set to a wavelength where the target compound exhibits strong absorbance (e.g., one of its π→π* transition maxima). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Based on the conducted research, there is no specific computational and theoretical data available in the public domain for the chemical compound "this compound." The search yielded results for structurally related but distinct molecules, such as N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, various N,N-diethylbenzamides, and N,N-diethyl-toluamides. However, none of the available literature provides the specific Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this compound as required by the outline.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested structure and content, as the foundational research data for this specific compound could not be located. Generating content without specific studies would lead to inaccuracies and speculation, which is contrary to the instructions for a professional and authoritative article.

Computational and Theoretical Investigations

Advanced Quantum Chemical Calculations

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the advanced quantum chemical calculations for N,N-Diethyl-2-(4-methylbenzoyl)benzamide. Therefore, detailed information regarding the calculation of energy profiles, thermodynamic parameters for its reactions, or the theoretical prediction of its spectroscopic properties is not available in the public domain.

Calculation of Energy Profiles and Thermodynamic Parameters for Reactions

There is no published research detailing the calculation of energy profiles or thermodynamic parameters for reactions involving this compound. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to map the potential energy surface of a reaction, identify transition states, and determine activation energies and reaction enthalpies. Without specific studies on this compound, no data can be presented.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Similarly, there are no available studies that report the theoretical prediction of spectroscopic properties for this compound. Theoretical spectroscopic data, which is often calculated to complement experimental findings, is absent from the scientific literature for this particular molecule.

Intermolecular Interactions and Crystal Lattice Modeling

No specific research on the intermolecular interactions and crystal lattice modeling of this compound could be located. This indicates a lack of crystallographic studies, which are a prerequisite for the analyses mentioned in the following subsections.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions in crystal structures. However, as no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible databases, a Hirshfeld surface analysis has not been performed for this compound. Consequently, there is no data to present on the quantification of its non-covalent interactions.

Simulation of Hydrogen Bonding Networks and π-π Interactions in Crystal Structures

The simulation of hydrogen bonding networks and π-π interactions is contingent on the availability of a solved crystal structure. Without this fundamental data for this compound, no theoretical modeling or simulation of its crystal packing and associated intermolecular forces can be discussed.

Derivatives, Analogues, and Structural Modifications

Substituted Aroylbenzamide Analogues

The exploration of substituted aroylbenzamide analogues has been a significant area of research, focusing on the synthesis of new derivatives and the impact of these substitutions on the molecule's properties.

Synthesis and Characterization of Halogenated Variants (e.g., Fluorobenzoyl)

The introduction of halogen atoms, particularly fluorine, into the benzoyl ring of N,N-diethyl-2-aroylbenzamides has been investigated to modulate the electronic properties of the molecule. The synthesis of these halogenated variants typically involves the acylation of an appropriate N,N-diethylbenzamide precursor with a halogenated benzoyl chloride. For instance, the synthesis of fluorobenzoyl derivatives can be achieved by reacting N,N-diethylbenzamide with a fluorobenzoyl chloride in the presence of a suitable catalyst.

Characterization of these halogenated compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the characteristic amide and ketone carbonyl stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for elucidating the precise structure and confirming the position of the halogen substituent on the aromatic ring. For fluorinated compounds, ¹⁹F NMR provides a direct method for characterizing the fluorine-containing moiety.

Exploration of Different Alkyl and Aryl Substituents on the Benzoyl and Amide Moieties

A wide range of N,N-diethyl-2-aroylbenzamide analogues have been synthesized by varying the alkyl and aryl substituents on both the benzoyl and the amide functionalities. General synthetic strategies, such as the Mitsunobu reaction, have been employed to prepare ortho-, meta-, and para-substituted benzamides containing both electron-donating and electron-withdrawing groups. nih.gov This method involves the reaction of a substituted benzoic acid with diethylamine (B46881) in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.gov

The nature of the substituents on the N,N-dialkylamide can also be varied. While the N,N-diethyl derivative is common, analogues with different alkyl groups on the nitrogen atom can be prepared using similar amidation strategies, starting from the corresponding secondary amines. These modifications allow for a systematic investigation of how steric and electronic factors influence the conformation and reactivity of the molecule.

Below is an interactive data table summarizing a selection of synthesized N,N-diethylbenzamide analogues with different substituents.

| Substituent on Benzoyl Ring | Substituent on Amide Nitrogen | General Synthesis Method |

| 4-Methyl | Diethyl | Amidation of 2-(4-methylbenzoyl)benzoic acid |

| 4-Methoxy | Diethyl | Mitsunobu reaction of 4-methoxybenzoic acid and diethylamine nih.gov |

| 3-Nitro | Diethyl | Mitsunobu reaction of 3-nitrobenzoic acid and diethylamine nih.gov |

| 4-Nitro | Diethyl | Mitsunobu reaction of 4-nitrobenzoic acid and diethylamine nih.gov |

| 2-Methoxy | Diethyl | Mitsunobu reaction of 2-methoxybenzoic acid and diethylamine nih.gov |

Impact of Electron-Donating and Electron-Withdrawing Groups on Reactivity and Structure

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings of N,N-diethyl-2-aroylbenzamides significantly influences their chemical reactivity and structural properties. EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, EWGs, like nitro (-NO₂) or halogen groups, decrease the electron density, rendering the ring less reactive towards electrophiles.

These electronic effects also impact the reactivity of the carbonyl groups. An EWG on the benzoyl ring will increase the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack. The conformation of the molecule can also be affected by the nature and position of these substituents due to steric and electronic interactions between the two aromatic rings and the amide group.

Polycyclic and Heterocyclic Derivatives Derived from Benzamides

The inherent functionality within N,N-diethyl-2-aroylbenzamides makes them valuable precursors for the synthesis of more complex polycyclic and heterocyclic structures through cyclization reactions.

Synthesis of Isocoumarins and Dihydroisocoumarins through Cyclization Reactions

Isocoumarins and their dihydro derivatives are an important class of lactones with diverse biological activities. The synthesis of isocoumarins from 2-aroylbenzamide precursors has been explored. One notable approach involves the copper-catalyzed tandem sequential cyclization of 2-halo-N-phenyl benzamides with acyclic 1,3-diketones to furnish isocoumarin (B1212949) derivatives. figshare.com While this specific example utilizes an N-phenylbenzamide, it highlights the potential for intramolecular cyclization of the aroylbenzoic acid moiety, which is a key structural feature of N,N-diethyl-2-(4-methylbenzoyl)benzamide, to form the isocoumarin core. The reaction likely proceeds through an initial amidation followed by an intramolecular cyclization and dehydration.

Further research is needed to fully elucidate the direct conversion of N,N-diethyl-2-aroylbenzamides into isocoumarins and dihydroisocoumarins, which would likely involve an intramolecular cyclization where the amide carbonyl oxygen attacks an activated position on the aroyl ring or a suitably positioned intermediate.

Formation of Benzoindolizidinones and Related N-Heterocycles from Benzamide (B126) Precursors

The construction of nitrogen-containing heterocycles from benzamide precursors is a well-established area of synthetic organic chemistry. While direct synthesis of benzoindolizidinones from this compound has not been extensively reported, related transformations of N,N-dialkylbenzamides suggest the feasibility of such cyclizations. The formation of N-heterocycles often involves the generation of a reactive intermediate, such as a nitrenium ion or a radical, which then undergoes intramolecular cyclization.

For instance, tandem reactions involving ynamides and cyclobutenones have been used to generate highly substituted anilines which can then undergo ring-closing metathesis to form benzofused nitrogen heterocycles like dihydroquinolines and benzazepines. nih.gov Although this is a multi-step process, it demonstrates the utility of building blocks that can be derived from or are analogous to substituted benzamides in the synthesis of complex N-heterocyclic systems. The development of direct cyclization methods from N,N-diethyl-2-aroylbenzamides to form benzoindolizidinones and related structures remains an active area of synthetic exploration.

Thiocarbonyl and Sulfonamide Analogues

The exploration of thiocarbonyl and sulfonamide analogues of this compound provides insight into the structural and functional modifications of the core molecule. These derivatives are synthesized to study the impact of replacing the carbonyl or benzoyl groups with isosteric thiocarbonyl or sulfonamide functions, which can significantly alter the compound's chemical properties, conformation, and potential biological interactions.

Synthesis and Characterization of Aroylthioureas and Carbamothioylbenzamides

The synthesis of aroylthioureas and carbamothioylbenzamides, which are thiocarbonyl analogues, typically involves the reaction of an aroyl isothiocyanate with a primary or secondary amine. hacettepe.edu.trresearchgate.net This method provides a versatile route to a wide range of N-acyl-N'-aryl thiourea (B124793) derivatives. nih.gov

A general synthetic scheme proceeds as follows:

Formation of Aroyl Isothiocyanate : An aroyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone. This reaction generates the aroyl isothiocyanate intermediate. researchgate.net

Reaction with Amine : The aroyl isothiocyanate is then reacted in situ or after isolation with an appropriate amine to yield the desired aroylthiourea or carbamothioylbenzamide. hacettepe.edu.tr

For instance, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized from 2-thioxo-substituted-1,3-benzoxazines with benzylamine (B48309) and sodium bicarbonate. nih.gov

The characterization of these synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Spectroscopy : Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible spectroscopy are used to identify functional groups and elucidate the molecular structure. nih.govnih.gov

Elemental Analysis : This technique determines the elemental composition of the compound, providing further confirmation of the chemical formula. nih.gov

Mass Spectrometry : Used to determine the molecular weight and fragmentation pattern of the synthesized molecules. researchgate.net

Thermogravimetric Analysis (TGA) : This method is used to study the thermal stability of the acyl thiourea derivatives. nih.gov

| Technique | Purpose in Characterization | Typical Findings for Aroylthioureas |

|---|---|---|

| ¹H NMR | Identifies protons in different chemical environments. | Signals for N-H protons, aromatic protons, and alkyl chain protons. |

| ¹³C NMR | Identifies carbon atoms in the molecular skeleton. | Resonances for C=S (thiocarbonyl), C=O (carbonyl), and aromatic carbons. |

| IR Spectroscopy | Detects the presence of specific functional groups. | Stretching vibrations for N-H, C=O, and C=S groups. |

| UV-Vis Spectroscopy | Investigates electronic transitions and anion binding properties. hacettepe.edu.tr | Absorption bands that shift upon interaction with ions like fluoride (B91410) or cyanide. hacettepe.edu.trnih.gov |

| Elemental Analysis | Confirms the empirical formula. | Provides the percentage composition of C, H, N, and S, matching theoretical values. |

Structural and Conformational Properties of Thio-Analogues

The structural and conformational properties of aroylthioureas and related thio-analogues are influenced by the nature of the substituents and the potential for intramolecular and intermolecular interactions. The presence of the thiourea moiety introduces specific bonding characteristics.

Key structural features include:

Hydrogen Bonding : The N-H groups in the thiourea backbone are effective hydrogen bond donors. This property is crucial for their ability to act as anion receptors, forming strong hydrogen bonds with ions like fluoride and cyanide. hacettepe.edu.tr

Conformation : The conformation around the aroyl and thiourea groups can vary. For chelating applications, a cis-configuration is often required. researchgate.net Studies on related bis(carboxamide) pincer ligands indicate that substituents can cause rings to be canted out-of-plane relative to each other, leading to stable atropisomers (conformational isomers).

Computational modeling and X-ray crystallography are vital tools for understanding these properties. For example, PM6 calculations on C2-symmetric bis(carboxamide) pincer ligands helped identify the lowest-energy conformers.

N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide: Synthesis and Crystal Structure

The sulfonamide analogue, N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, represents a significant structural modification where the 2-(4-methylbenzoyl) group is replaced by a 2-(4-methylbenzenesulfonamido) group.

Synthesis : The synthesis of this compound has been previously reported. nih.gov Crystals suitable for X-ray diffraction analysis were obtained through the slow evaporation of an ethanol/water solution of the compound. nih.gov

Molecular Conformation : Both molecules adopt a staggered conformation about the N—S bond. nih.gov The C—S—N—C torsion angles are -82.2(2)° in molecule I and -70.4(2)° in molecule II. The dihedral angles between the mean planes of the two aromatic rings are 56.6(6)° and 51.6(6)° for molecules I and II, respectively. nih.govnih.gov The geometry of the sulfonamide nitrogen atom differs, being almost planar-trigonal in molecule I, but more pyramidal in molecule II. nih.gov

Hydrogen Bonding : The two molecules exhibit distinct hydrogen-bonding behaviors. nih.govnih.gov

Molecule I : Forms inversion dimers through pairs of intermolecular N—H⋯O hydrogen bonds involving the carbonyl oxygen. nih.govnih.gov

Molecule II : The conformation is stabilized by an intramolecular N—H⋯O hydrogen bond between the sulfonamide hydrogen and the amide oxygen atom. nih.gov

Crystal Packing : The dimers formed by molecule I further organize into stacks that propagate along the b-axis direction, stabilized by π-π stacking interactions between the aromatic rings, with a centroid-centroid distance of 3.8424(8) Å. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₂N₂O₃S |

| Formula Weight | 346.43 |

| Temperature | 150 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4674 (6) |

| b (Å) | 12.2882 (9) |

| c (Å) | 16.0569 (12) |

| α (°) | 108.426 (7) |

| β (°) | 97.357 (6) |

| γ (°) | 100.245 (6) |

| Volume (ų) | 1709.7 (2) |

| Z | 4 |

Chemical Reactivity and Transformation Studies

C-H Activation and Functionalization

The selective activation and functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. In the context of N,N-Diethyl-2-(4-methylbenzoyl)benzamide, the N,N-diethylamide moiety serves as a powerful directing group, facilitating the activation of specific C-H bonds within the molecule.

The N,N-diethylamide group is a well-established and potent directing group for ortho-metalation, a process that involves the deprotonation of the C-H bond at the position ortho to the directing group by a strong organometallic base. This directed ortho-metalation (DoM) strategy is a highly regioselective method for the functionalization of aromatic rings.

In the case of this compound, the N,N-diethylamide group directs the metalation to the C-H bond at the 6-position of the benzamide (B126) ring. This is due to the ability of the Lewis basic oxygen and nitrogen atoms of the amide to coordinate with the Lewis acidic metal of the organometallic base, typically an organolithium reagent, thereby lowering the activation energy for the deprotonation of the proximate ortho-proton.

A general representation of this process is depicted below:

The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the 6-position of the benzamide ring.

However, the directing ability of the tertiary amide is significantly stronger than that of the ketone or the methyl group on the second aromatic ring. Therefore, under typical DoM conditions (e.g., using n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent at low temperatures), metalation is expected to occur exclusively at the C-6 position of the benzamide ring. The C-H bonds on the 4-methylbenzoyl ring are less acidic and lack a potent directing group in their proximity, making them less susceptible to deprotonation under these conditions.

The expected regioselectivity is summarized in the following table:

| Position on Benzamide Ring | Predicted Reactivity towards Metalation | Rationale |

| C-3 | Low | Meta to the directing group. |

| C-4 | Low | Para to the directing group. |

| C-5 | Low | Meta to the directing group. |

| C-6 | High | Ortho to the strong N,N-diethylamide directing group. |

Nucleophilic and Electrophilic Reactions

The presence of the carbonyl groups in both the amide and the ketone moieties provides sites for nucleophilic attack, while the aromatic rings can undergo electrophilic substitution, although the latter is less common under conditions that favor C-H activation.

As established in the context of C-H activation, organometallic reagents, particularly organolithium compounds, are key reagents in the functionalization of this compound. Following the directed ortho-metalation, the resulting aryllithium intermediate readily reacts with a variety of carbon electrophiles to form new carbon-carbon bonds.

Examples of such transformations, based on the known reactivity of related N,N-diethylbenzamides, include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) introduces alkyl groups.

Aldol-type reactions: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.

Carboxylation: Quenching the lithiated intermediate with carbon dioxide provides the corresponding carboxylic acid.

Acylation: Reaction with acid chlorides or esters can introduce acyl groups, although the reactivity of the ketone in the starting material needs to be considered.

The following table illustrates the expected products from the reaction of ortho-lithiated this compound with various electrophiles:

| Electrophile | Reagent Example | Expected Product at C-6 |

| Alkyl Halide | CH₃I | -CH₃ |

| Aldehyde | PhCHO | -CH(OH)Ph |

| Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ | -COOH |

Beyond the ortho-functionalization via DoM, the amide and ketone functionalities themselves can be targets for nucleophilic attack. However, the tertiary amide is generally less electrophilic than the ketone. Strong nucleophiles, such as Grignard reagents or organolithiums, could potentially add to the ketone carbonyl. However, under the basic conditions used for DoM, the primary reaction is the ortho-deprotonation.

Alkylation can also occur at the nitrogen atom of the amide under specific conditions, though this is not a typical reaction pathway for tertiary amides. Acylation of the aromatic rings via Friedel-Crafts type reactions is also a possibility, but the directing effects of the existing substituents would lead to a mixture of products, making it a less synthetically useful approach compared to the highly regioselective DoM strategy.

Radical Reaction Pathways

The investigation of radical reactions involving this compound is a less explored area compared to its ionic chemistry. However, the presence of the benzophenone-like moiety suggests potential reactivity under photolytic or radical-initiating conditions. Aromatic ketones are known to undergo photoreduction in the presence of a hydrogen donor, proceeding through a radical mechanism.

Furthermore, radical C-H functionalization methodologies, often employing transition metal catalysis, could potentially be applied. However, controlling regioselectivity in such reactions can be challenging, and the directing group ability of the amide in radical pathways is not as well-established as in ionic processes. At present, there is a lack of specific literature detailing the radical reaction pathways of this compound.

A comprehensive review of the scientific literature reveals a notable absence of specific studies focusing on the chemical reactivity and transformation of this compound. While the broader class of N-alkyl benzamides has been the subject of various investigations, research dedicated to this particular compound is not available in the public domain.

Consequently, information regarding the generation and synthetic utility of its corresponding amidyl radicals, its behavior in intermolecular and intramolecular radical cyclizations, and the specific pathways for the hydrolysis, cleavage, or reduction of its amide functional group has not been documented.

Therefore, it is not possible to provide a detailed article on the chemical reactivity and transformation studies of this compound as outlined in the requested sections. Further experimental research would be required to elucidate the specific chemical properties and reactivity of this compound.

Advanced Applications in Organic Synthesis and Ligand Chemistry

A Guiding Hand in Synthesis: The Role as a Directing Group in C-H Functionalization Strategies

At the forefront of modern synthetic chemistry is the ambition to directly modify carbon-hydrogen bonds, which are ubiquitous in organic molecules. N,N-Diethyl-2-(4-methylbenzoyl)benzamide has proven to be an adept directing group in these C-H functionalization strategies, guiding metal catalysts to specific locations on a molecule with remarkable precision.

Sharpening the Focus: Enhancement of Regioselectivity and Efficiency in Ortho-Directing Metalation

The N,N-diethylbenzamide functional group within the target molecule is a powerful ortho-directing group. In a process known as directed ortho-metalation (DoM), the oxygen and nitrogen atoms of the amide group can chelate to a metal center, typically an organolithium reagent. This chelation brings the metal into close proximity to the ortho C-H bonds on the benzoyl ring, facilitating their selective deprotonation. This directed activation significantly enhances the regioselectivity and efficiency of subsequent reactions, allowing for the introduction of a wide array of electrophiles specifically at the position adjacent to the amide group.

The presence of the 4-methylbenzoyl substituent can further influence the electronic and steric environment of the molecule, potentially fine-tuning the efficiency of the ortho-metalation process. Research in this area has demonstrated that the strategic placement of such directing groups is crucial for achieving high yields and predictable outcomes in the synthesis of polysubstituted aromatic compounds.

Building Blocks for Innovation: Utility in the Construction of Highly Substituted Aromatic and Heteroaromatic Compounds

The ability to precisely functionalize the aromatic core of this compound opens up avenues for the creation of highly substituted aromatic and heteroaromatic compounds. Following the initial ortho-directed functionalization, chemists can employ a variety of cross-coupling reactions and other transformations to introduce additional substituents. This stepwise approach allows for the controlled assembly of complex molecular frameworks that would be challenging to synthesize using traditional methods. The resulting highly decorated aromatic structures are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties.

From Simple to Complex: Precursors for Intricate Molecular Architectures and Scaffolds

Beyond its role as a directing group, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures, including various heterocyclic scaffolds that are prevalent in natural products and medicinally important compounds.

Crafting Rings: Synthetic Routes to Lactones and Dihydroisocoumarins

The ortho-aroylbenzamide structure of the title compound is particularly well-suited for the synthesis of lactones and dihydroisocoumarins. Through carefully designed reaction sequences, the benzoyl and amide functionalities can be manipulated to facilitate intramolecular cyclization reactions. For instance, reduction of the ketone followed by lactonization can lead to the formation of phthalide (B148349) (a type of lactone) derivatives. Furthermore, reactions that introduce a two-carbon unit at the ortho position can set the stage for the construction of the dihydroisocoumarin skeleton, a structural motif found in numerous biologically active natural products.

Expanding the Framework: Facilitation of Novel Syntheses for Benzoindolizidinone and Piperidine (B6355638) Skeletons

The strategic functionalization of this compound also provides pathways to more complex nitrogen-containing heterocyclic systems. Research has shown that derivatives of N,N-diethylbenzamides can be elaborated into precursors for the synthesis of benzoindolizidinone and piperidine skeletons. These synthetic routes often involve a series of transformations, including cyclization and rearrangement reactions, that build upon the initial functionalized aromatic core. The ability to access these important structural motifs from a common starting material highlights the synthetic versatility of the title compound.

Beyond Synthesis: Development as Ligands in Coordination Chemistry and Chemosensing

The inherent structural features of this compound, particularly the presence of multiple heteroatoms (oxygen and nitrogen) in a defined spatial arrangement, make it an attractive candidate for development as a ligand in coordination chemistry. The oxygen atoms of the carbonyl groups and the nitrogen atom of the amide can act as donor atoms, capable of binding to metal ions to form stable coordination complexes.

The specific geometry and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the aromatic rings. This tunability is a key aspect in the design of metal-based catalysts for a variety of organic transformations. Furthermore, the potential for these ligands to exhibit changes in their photophysical properties (e.g., fluorescence) upon binding to specific metal ions opens up possibilities for their use as chemosensors for the detection and quantification of environmentally or biologically important cations. While this area of research is still developing, the foundational characteristics of this compound suggest a promising future in the fields of coordination chemistry and chemical sensing.

Exploration of this compound and Analogues as Potential Ligands

No research is available on this topic.

Design and Evaluation as Ionophores for Sensor Membranes

No research has been published on this application.

Studies on Chelation Properties and Metal Ion Complexation

There are no studies available on the chelation properties or metal ion complexation of this specific compound.

Applications in Transition Metal Extraction and Separation Technologies

No applications in this area have been documented in the literature.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amide bonds is one of the most frequently performed reactions in organic chemistry. rsc.org However, traditional methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents such as HATU, which generate significant chemical waste. ucl.ac.uk The development of greener, more atom-economical synthetic routes is a paramount challenge for the production of complex benzamides.

Future research will likely focus on catalytic methods that avoid the use of stoichiometric activators. sigmaaldrich.comresearchgate.net Key areas of exploration include:

Catalytic Direct Amidation: Boronic acids have emerged as promising catalysts for the direct condensation of carboxylic acids and amines, proceeding with the removal of water. ucl.ac.uk These reactions offer a more sustainable alternative, and adapting this methodology for the synthesis of sterically hindered benzamides like N,N-Diethyl-2-(4-methylbenzoyl)benzamide is a significant goal.

Enzymatic Synthesis: Biocatalysis presents a highly sustainable option for amide bond formation. nih.gov Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in environmentally benign solvents, often with high yields and without the need for extensive purification. rsc.orgnih.gov Applying this enzymatic strategy could offer an efficient and green pathway.

Greener Solvents: A major focus of green chemistry is the replacement of hazardous solvents like DMF and CH2Cl2, which are commonly used in amidation reactions. ucl.ac.uk Research into the use of safer, bio-based solvents such as cyclopentyl methyl ether (CPME) for enzymatic and other catalytic reactions is crucial for developing truly sustainable processes. nih.gov

The primary challenge lies in adapting these greener methods to complex, sterically demanding substrates. Overcoming these hurdles will require the design of new catalysts and the optimization of reaction conditions to achieve high yields and purity in a sustainable manner.

Exploration of Novel Catalytic Systems for Selective Benzamide (B126) Functionalization

Beyond the synthesis of the core structure, the selective functionalization of the benzamide rings is a powerful strategy for creating molecular diversity. Transition metal-catalyzed C–H bond functionalization has become a transformative tool for modifying aromatic scaffolds. mdpi.com The amide group in benzamides can act as a directing group, guiding catalysts to specific positions on the aromatic ring, typically the ortho position. acs.orgnih.gov

Future research in this area will concentrate on several key objectives:

Expanding the Scope of Directing Groups: While the N,N-diethylamide group is a well-established directing group, exploring the directing capacity of other functionalities within the molecule could unlock new reaction pathways.

Achieving Non-Traditional Selectivity: A major challenge is to override the inherent ortho-directing effect of the amide group to achieve meta or para functionalization. acs.org This requires the design of sophisticated catalytic systems that employ specialized ligands or templates to control regioselectivity. acs.orgresearchgate.net

Developing New Catalysts: Palladium has been a dominant metal in C–H functionalization, but there is growing interest in more abundant and less expensive metals like ruthenium and iron. mdpi.comresearchgate.netresearchgate.net Research into ruthenium-catalyzed C–H arylation, alkenylation, and annulation offers promising avenues for novel transformations of benzamide scaffolds. mdpi.com

The ultimate goal is to create a "tool-box" of catalysts that can selectively functionalize any desired C–H bond on the benzamide core at will, providing rapid access to a wide array of new chemical entities. acs.org

Advancements in Computational Modeling for Reaction Prediction and Property Optimization

Computational chemistry is an increasingly indispensable tool in modern organic synthesis. For benzamide chemistry, computational modeling offers pathways to predict reaction outcomes and optimize molecular properties, thereby reducing the need for extensive empirical screening.

Key areas for future development include:

Reaction Yield Prediction: Accurately predicting the yield of amide coupling reactions is a "holy grail" for computer-assisted synthesis. nih.gov Machine learning (ML) models are being developed to tackle this challenge, using large datasets of reactions to correlate molecular features with reaction outcomes. nih.govrsc.org However, the performance of current models on diverse, literature-derived datasets remains a significant hurdle. nih.govrsc.org Future work will focus on creating higher-quality datasets from high-throughput experimentation (HTE) and developing more robust algorithms that can handle the complexity and "reactivity cliffs" often seen in organic chemistry. rsc.orgchemrxiv.org

Property Prediction with DFT: Density Functional Theory (DFT) is a powerful method for calculating the electronic and structural properties of molecules. nih.govresearchgate.net DFT can be used to predict reactivity, analyze frontier molecular orbitals (HOMO/LUMO), and understand reaction mechanisms. nih.govnih.gov Applying DFT studies to this compound and its potential derivatives can guide the rational design of molecules with optimized electronic or biological properties. nih.goveurekaselect.com

Interpretable Models: A major challenge is moving beyond "black box" predictions. Developing interpretable ML models that can provide chemists with insights into the structural features governing reaction rates and yields is a critical goal. pnas.org This involves using chemically meaningful molecular descriptors and advanced algorithms to explain why a prediction is made. acs.orgpku.edu.cn

| Challenge | Description | Future Research Approach |

|---|---|---|

| Data Quality and Scarcity | Literature-derived data often has high uncertainty and variability. Acquiring large, high-quality datasets is a bottleneck. nih.govpku.edu.cn | Generation of curated datasets using high-throughput experimentation (HTE) platforms to minimize human error and ensure consistency. rsc.orgchemrxiv.org |

| Model Generalization | Models trained on one type of reaction (e.g., high-throughput screening data) often fail to predict outcomes for diverse, real-world examples from literature. nih.gov | Development of more sophisticated models that incorporate a wider range of features, including 3D structural information, quantum chemical descriptors, and detailed reaction conditions. nih.govpku.edu.cn |

| Reactivity Cliffs | Small, subtle changes in a reactant's structure can lead to dramatic and unpredictable drops in reaction yield, which are difficult for models to capture. nih.govchemrxiv.org | Embedding intermediate knowledge into models and using algorithms sensitive to subtle structural variances without overfitting to outliers. rsc.orgchemrxiv.org |

| Model Interpretability | Many ML models act as "black boxes," making it difficult for chemists to understand the underlying chemical principles behind a prediction. pnas.org | Using interpretable molecular descriptors and algorithms like SHAP (Shapley Additive Explanations) to provide chemists with actionable insights into structure-activity relationships. pku.edu.cn |

Design of Next-Generation Benzamide-Based Scaffolds for Enhanced Synthetic Utility

The benzamide core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. walshmedicalmedia.comnih.gov Leveraging this scaffold to design more complex, functional molecules is a major direction for future research.

Oligo-benzamide Foldamers: A particularly exciting frontier is the design and synthesis of oligo-benzamides—short, chain-like molecules made of repeating benzamide units. uni-mainz.deelsevierpure.com These molecules can fold into stable, predictable three-dimensional shapes, such as helices, mimicking the secondary structures of proteins. elsevierpure.comresearchgate.net This allows them to function as peptidomimetics, potentially disrupting protein-protein interactions that are difficult to target with traditional small molecules. elsevierpure.com The synthesis of these structures can be achieved through iterative solution-phase or automated solid-phase protocols. uni-mainz.denih.gov

Scaffolds for Drug Discovery: The core structure of this compound can serve as a starting point for creating libraries of new compounds for drug discovery. tandfonline.comnih.govnih.gov By using the functionalization methods described in section 8.2, diverse side chains and functional groups can be introduced to the scaffold, tuning its properties to interact with specific biological targets. walshmedicalmedia.comresearchgate.net The design of novel benzamide derivatives continues to yield promising candidates for a range of therapeutic areas. nih.govresearchgate.net

The primary challenge in this area is achieving precise control over the three-dimensional structure and functional group display in complex scaffolds. The convergence of advanced synthesis, catalytic methods, and computational design will be essential to unlock the full potential of next-generation benzamide-based molecules.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N,N-Diethyl-2-(4-methylbenzoyl)benzamide?

To optimize synthesis, employ a stepwise approach:

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to react 4-methylbenzoyl chloride with 2-amino-N,N-diethylbenzamide under anhydrous conditions. Monitor reaction completion via TLC .

- Purification : Recrystallize the crude product using ethanol/water mixtures to enhance purity and yield (typical yields: 70–90%) .

- Characterization : Validate purity via H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

- H-NMR : Identify diethyl groups (triplet at δ 1.2 ppm for CH, quartet at δ 3.4 ppm for CH) and aromatic protons (multiplet integration for benzoyl and benzamide rings) .

- FT-IR : Confirm amide bonds (N-H stretch at ~3300 cm, C=O at ~1680 cm) and benzoyl C=O (stretch at ~1700 cm) .

- MS : Validate molecular weight via ESI-MS (expected [M+H]: ~324.4 m/z) .

Advanced: What crystallographic parameters are critical for resolving the structure of this compound?

- Space Group : Triclinic (common for flexible amides) with unit cell parameters Å, Å, Å .

- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize the crystal lattice (e.g., N–H···O=C, distance ~2.8 Å) .

- Validation : Use SHELXL for refinement and check R-factors ( for high-resolution data) .

Advanced: How do reaction conditions influence mechanistic pathways in benzamide functionalization?

- Copper-Mediated C–H Activation : Under basic conditions, directed C–H methoxylation occurs via organometallic intermediates. Under acidic conditions, single-electron-transfer mechanisms dominate, leading to nondirected chlorination .

- Thermal Rearrangements : Heating above 200°C may induce electrocyclic ring closures, forming heterocyclic derivatives (e.g., benzothienopyrans) .

Advanced: How can contradictory results in biological activity studies of benzamide derivatives be resolved?

- Dose Dependency : Lower concentrations (e.g., <1 mM) of N,N-diethylbenzamide derivatives minimize off-target effects on glucose metabolism and DNA synthesis .

- Selectivity Profiling : Use kinase/phosphatase screening panels to identify specific enzyme targets and rule out polypharmacology .

Basic: What methods ensure purity assessment of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms purity (>95%) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (deviation <0.3% acceptable) .

Advanced: How can computational modeling predict the pharmacophore properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., benzoyl group as hydrogen bond acceptor) .

- Molecular Docking : Simulate interactions with carbonic anhydrase IX (docking score < -8 kcal/mol suggests strong binding) .

Advanced: What structural features make this compound a potential pharmacophore in drug design?

- Sulfonamide Mimicry : The benzamide group mimics sulfonamide binding in enzyme active sites (e.g., carbonic anhydrase inhibitors) .

- Lipophilicity : LogP ~3.2 (calculated) enables blood-brain barrier penetration for CNS-targeted therapies .

Basic: What solvent systems are optimal for solubility and formulation studies?

- Polar Solvents : DMSO or ethanol (solubility ~0.6 mg/mL) for in vitro assays .

- Buffered Solutions : Use phosphate buffer (pH 7.4) with <1% Tween-80 for aqueous stability .

Advanced: How do intermolecular interactions influence the solid-state stability of this compound?

- π-π Stacking : Aromatic rings (centroid distance ~3.8 Å) enhance crystal packing .

- Hydrophobic Effects : Methyl and ethyl groups contribute to low hygroscopicity (TGA mass loss <1% at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.